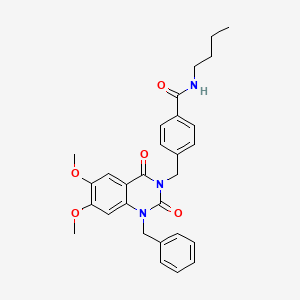
4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality 4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Imaging
Studies have shown the development of benzamide analogs as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Fluorine-18 labeled benzamide analogs, for example, have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in mice bearing tumor allografts, suggesting their utility in imaging the proliferative status of solid tumors (Tu et al., 2007). Similarly, carbon-11 labeled sigma2 receptor ligands have been evaluated for their potential in imaging breast cancer, indicating the promising role of such compounds in assessing tumor proliferative status with PET (Tu et al., 2005).
Synthesis MethodologiesResearch has also focused on the synthesis of quinazolinones and related structures, which are of interest due to their biological activities. A palladium-catalyzed domino reaction has been developed to construct quinazolinones from o-aminobenzamides and benzyl alcohols in water, showcasing a novel method that involves N-benzylation, benzylic C-H amidation, and dehydrogenation (Hikawa et al., 2012). This highlights the potential of using sophisticated chemical reactions to synthesize complex molecules like "4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide."
Receptor Studies
The development and evaluation of sigma-2 receptor probes have been a significant area of research, with compounds showing high affinity for sigma2 receptors being studied for their binding characteristics. For instance, radiolabeled benzamide analogues have been utilized to evaluate sigma2 receptor binding in vitro, providing insights into the pharmacological profile and ligand-receptor interactions (Xu et al., 2005). These studies are crucial for understanding the role of sigma2 receptors in diseases and developing targeted diagnostic and therapeutic agents.
properties
IUPAC Name |
4-[(1-benzyl-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl]-N-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5/c1-4-5-15-30-27(33)22-13-11-21(12-14-22)19-32-28(34)23-16-25(36-2)26(37-3)17-24(23)31(29(32)35)18-20-9-7-6-8-10-20/h6-14,16-17H,4-5,15,18-19H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBDGNGELPLPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

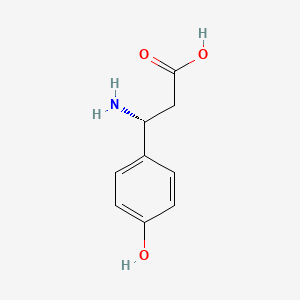

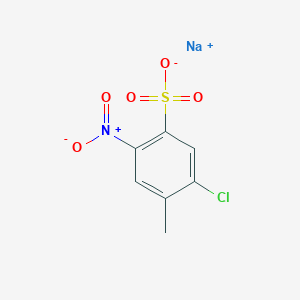
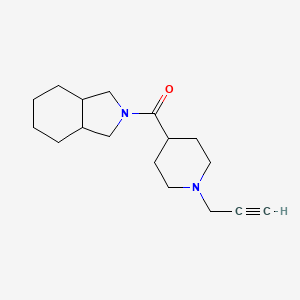
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)




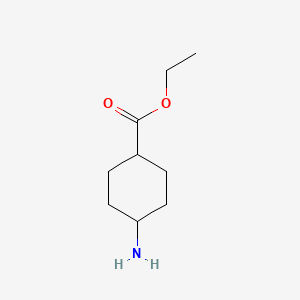
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
